molecular formula C20H14O2 B1197162 11,12-Dihydrobenzo(a)pyrene-11,12-diol CAS No. 28622-86-8

11,12-Dihydrobenzo(a)pyrene-11,12-diol

Cat. No.: B1197162
CAS No.: 28622-86-8
M. Wt: 286.3 g/mol
InChI Key: SGHZUKBSLLOHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,12-Dihydrobenzo(a)pyrene-11,12-diol (hereafter referred to as DB[a,l]P-11,12-diol) is a critical metabolite of dibenzo[a,l]pyrene (DB[a,l]P), a polycyclic aromatic hydrocarbon (PAH) renowned for its exceptional carcinogenic potency . DB[a,l]P-11,12-diol is formed via cytochrome P450 (CYP)-mediated oxidation of DB[a,l]P, followed by epoxide hydrolase (EH)-catalyzed hydrolysis . This dihydrodiol undergoes further metabolic activation to fjord-region 11,12-diol-13,14-epoxides (DB[a,l]PDE), which are the ultimate carcinogens responsible for forming DNA adducts and initiating mutations . DB[a,l]P-11,12-diol and its epoxides exhibit remarkable stereoselectivity in metabolic pathways and DNA interactions, contributing to their high tumorigenic activity in rodent models and human cell lines .

Properties

CAS No.

28622-86-8

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

11,12-dihydrobenzo[a]pyrene-11,12-diol

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H

InChI Key

SGHZUKBSLLOHPU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O

Synonyms

11,12-dihydro-11,12-dihydroxybenzo(a)pyrene
11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (cis)-isomer
11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (trans)-(+-)-isomer
11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (trans)-isomer
benzo(a)pyrene-11,12-dihydrodiol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences: Fjord vs. Bay-Region Diol Epoxides

DB[a,l]PDE belongs to the fjord-region diol epoxides, distinguished by their sterically hindered, angular aromatic rings. In contrast, bay-region diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), have less steric hindrance. This structural difference profoundly impacts DNA binding and carcinogenicity:

Feature DB[a,l]PDE (Fjord) BPDE (Bay)
DNA Adduct Type Bulky, covalent adducts with deoxyadenosine Primarily guanine adducts
Mutagenic Potency Highest recorded in Salmonella TA104 and V79 cells Moderate mutagenicity
Carcinogenic Activity 91% malignant tumors in mice at 8 nmol Lower tumor incidence than DB[a,l]P

Comparison with Other PAH Diol Epoxides

Benzo[g]chrysene-11,12-diol-13,14-epoxide (B[g]CDE)
  • Activation Pathway : Similar to DB[a,l]PDE, B[g]CDE is a fjord-region epoxide but requires higher doses to induce tumors .
  • DNA Binding: Forms fewer adducts than DB[a,l]PDE, correlating with lower carcinogenicity in comparative assays .
Benzo[e]pyrene-9,10-diol-11,12-epoxide
  • Tumorigenicity : Induces hepatic or pulmonary tumors in mice but at significantly lower rates than DB[a,l]PDE .
  • Metabolic Stability : Rapid detoxification reduces its biological impact compared to DB[a,l]PDE .
Benzo[c]phenanthrene-3,4-diol-1,2-epoxide (B[c]PhDE)
  • Mutagenicity : Less potent than DB[a,l]PDE due to efficient repair of its DNA adducts .

Metabolic Activation and Stereoselectivity

DB[a,l]P-11,12-diol exhibits enantiomer-specific activation:

  • (−)-(11R,12R)-Dihydrodiol : Efficiently converted to (−)-anti-DB[a,l]PDE, forming stable DNA adducts and inducing mutations .
  • (+)-(11S,12S)-Dihydrodiol : Poorly metabolized, with negligible DNA binding .

Comparison with BPDE : BPDE activation shows less stereoselectivity, with both enantiomers contributing to adduct formation .

Enzymatic Interactions and Detoxification

Enzyme DB[a,l]P-11,12-diol BPDE
CYP1A1/CYP1B1 High binding affinity Moderate affinity
UGT Glucuronidation Preferential 11-OH glucuronidation 7-OH glucuronidation dominant
GST Detoxification Limited efficacy due to steric bulk More efficient

Key Insight : DB[a,l]P-11,12-diol’s steric hindrance impedes detoxification by glutathione-S-transferase (GST), enhancing its persistence in cells .

Tumorigenic Potency in vivo

DB[a,l]P-11,12-diol and its epoxides outperform other PAHs in low-dose carcinogenicity:

  • DB[a,l]P-11,12-diol : 0.79 tumors/mouse at 0.25 nmol (SENCAR mice) .
  • DMBA (7,12-Dimethylbenz[a]anthracene) : 0.29 tumors/mouse at 1 nmol .
  • B[a]P (Benzo[a]pyrene) : Inactive at 1 nmol .

Tables of Comparative Data

Table 1: Mutagenic Activity in Salmonella TA104

Compound Revertants/nmol
anti-DB[a,l]PDE 2200
syn-DB[a,l]PDE 1100
BPDE 450

Table 2: Tumor Incidence in Mouse Skin (40 weeks)

Compound (4 nmol/dose) % Malignant Tumors
DB[a,l]P 70%
DMBA <5%
B[a]P 0%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.